Clidanac

Descripción general

Descripción

Métodos De Preparación

Clidanac se sintetiza a través de una serie de reacciones químicas que implican la ciclización del ácido fenilsuccínico y la reducción del ácido indan-1-carboxílico . El método de síntesis implica los siguientes pasos:

Formación del Intermediario Acilcloruro: El ácido fenilsuccínico se hace reaccionar con cloruro de tionilo en benceno para formar un intermediario acilcloruro.

Reducción: El ácido indan-1-carboxílico resultante se reduce mediante trietilsilano en ácido trifluoroacético.

Los métodos de producción industrial para this compound implican rutas sintéticas similares, pero están optimizados para la producción a gran escala para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Clidanac experimenta varias reacciones químicas, incluyendo:

Isomerización Óptica: This compound puede experimentar isomerización óptica, donde el isómero R(-) se convierte en el isómero S(+) biológicamente activo.

Inhibición de la Biosíntesis de Prostaglandinas: This compound inhibe la biosíntesis de prostaglandinas, que es un mecanismo clave para sus efectos antiinflamatorios.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen cloruro de tionilo, cloruro de aluminio, nitrobenceno, disulfuro de carbono y trietilsilano . Los principales productos formados a partir de estas reacciones son los isómeros activos de this compound.

Aplicaciones Científicas De Investigación

Clidanac tiene varias aplicaciones de investigación científica, incluyendo:

Mecanismo De Acción

El mecanismo de acción de Clidanac implica la inhibición de la biosíntesis de prostaglandinas . Las prostaglandinas son compuestos lipídicos que juegan un papel clave en la inflamación y el dolor. Al inhibir la enzima responsable de la síntesis de prostaglandinas, this compound reduce la inflamación y el dolor asociados con afecciones como la artritis reumatoide .

Comparación Con Compuestos Similares

Clidanac es único entre los AINE debido a su estructura química específica y mecanismo de acción. Los compuestos similares incluyen:

Indan-1,3-diona: Un anticoagulante con una estructura de anillo indano similar.

La singularidad de this compound radica en su inhibición específica de la biosíntesis de prostaglandinas y su eficacia en el tratamiento de la artritis reumatoide .

Actividad Biológica

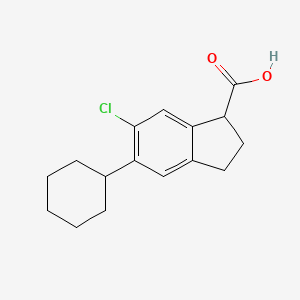

Clidanac, scientifically known as 6-chloro-5-cyclohexyl-1-indancarboxylic acid, is a non-steroidal anti-inflammatory drug (NSAID) recognized for its significant biological activity, particularly in inhibiting prostaglandin biosynthesis. This article explores the compound's biological mechanisms, therapeutic applications, and relevant case studies, supported by data tables and research findings.

This compound primarily functions as an inhibitor of prostaglandin synthetase, an enzyme critical in the biosynthesis of prostaglandins, which are mediators of inflammation and pain. Research indicates that the (+)-isomer of this compound is approximately 1000 times more potent than its (−)-isomer in this inhibitory action . This stereochemical difference is crucial for its pharmacological efficacy.

Key Mechanisms:

- Inhibition of Prostaglandin Biosynthesis: this compound effectively reduces inflammation by blocking the production of prostaglandins.

- Analgesic Properties: Its ability to alleviate pain makes it suitable for various therapeutic applications, including treatment for rheumatoid arthritis and other inflammatory conditions .

Comparative Biological Activity

To better understand this compound's potency relative to other NSAIDs, the following table summarizes its biological activity alongside several well-known compounds:

| Compound Name | Chemical Structure | Biological Activity | Unique Features |

|---|---|---|---|

| Indomethacin | Indole derivative | Potent anti-inflammatory | Stronger inhibition of cyclooxygenase |

| Diclofenac | Phenylacetic acid derivative | Non-steroidal anti-inflammatory | More widely used; various formulations |

| Ketorolac | Pyrrolidine derivative | Analgesic and anti-inflammatory | Short-term use; potent analgesic effect |

| This compound | Indan-1-carboxylic acid derivative | Inhibits prostaglandin biosynthesis | High potency of (+)-isomer |

Case Studies and Research Findings

Several studies have highlighted this compound's effectiveness and potential applications:

- Inhibition Studies: A study demonstrated that this compound and its analogues were among the most potent inhibitors of prostaglandin biosynthesis when tested with various microsomal preparations . The research emphasized the structural requirements for effective binding to the enzyme.

- Therapeutic Applications: this compound has shown promise in treating conditions characterized by excessive inflammation. Its ability to uncouple oxidative phosphorylation suggests additional metabolic implications that may benefit patients with chronic inflammatory diseases .

- Stereochemistry Impact: The stereochemistry of this compound plays a significant role in its biological activity. The (+)-isomer's enhanced potency highlights the importance of molecular configuration in drug design and efficacy .

Propiedades

IUPAC Name |

6-chloro-5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClO2/c17-15-9-13-11(6-7-12(13)16(18)19)8-14(15)10-4-2-1-3-5-10/h8-10,12H,1-7H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRAEJWYWSAQNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=C(C=C3C(CCC3=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022834 | |

| Record name | 6-Chloro-5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34148-01-1 | |

| Record name | Clidanac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34148-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clidanac [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034148011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLIDANAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA6HM01WAK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Clidanac?

A1: this compound functions as a potent inhibitor of prostaglandin (PG) biosynthesis. [] It achieves this by targeting the enzyme PG synthetase, effectively hindering the production of prostaglandins, which are key mediators of inflammation. []

Q2: Are there differences in the biological activity between the two enantiomers of this compound?

A2: Yes, the (+)‐enantiomer of this compound exhibits significantly greater potency in inhibiting PG synthetase activity compared to the (−)‐enantiomer. Studies have shown the (+)‐isomer to be 1000 times more potent. [] Interestingly, in guinea pigs, the less active R(−)‐this compound can undergo optical isomerization to the biologically active S(+)‐isomer, leading to comparable in vivo activities for both forms in this species. []

Q3: How does the chemical structure of this compound influence its inhibitory activity on PG synthetase?

A3: Research suggests that the position of halogen substitution on the 1‐indancarboxylic acid moiety of this compound plays a crucial role in its binding to PG synthetase and subsequent inhibition. [] This highlights the significance of specific structural features in dictating the compound's pharmacological activity. For example, replacing the chlorine atom in this compound with a hydrogen atom (Dechlorthis compound) significantly reduces its uncoupling activity on oxidative phosphorylation in rat liver mitochondria. []

Q4: Does this compound interact with beta-adrenoceptors?

A4: Studies in guinea pig heart homogenates indicate that this compound, at a concentration of 1 μM, can decrease the number of beta-adrenoceptors (Bmax) without affecting their binding affinity. [] This suggests a potential interaction with the beta-adrenergic system. Further research demonstrated that pre-treatment with this compound in rabbits reduced the blood pressure lowering effect of beta-blockers (propranolol, pindolol, alprenolol), supporting this interaction. []

Q5: Does this compound influence the interaction between bilirubin and serum albumin?

A5: Yes, this compound has been shown to strongly dissociate bilirubin from its complex with serum albumin. [] This effect was observed in a study utilizing a fluorescence quenching method to evaluate drug interactions with the bilirubin-serum albumin complex. []

Q6: Are there alternative synthetic routes for producing this compound?

A6: Yes, a new synthesis method for this compound has been developed utilizing cyanophosphates. [] This procedure offers a simpler and more efficient approach compared to previous methods, potentially enabling more cost-effective production of this anti-inflammatory agent. []

Q7: Has this compound been investigated for its potential to induce oxidative stress in cells?

A7: While the provided abstracts don't directly address this question, one study explored the effect of this compound on mitochondrial respiration, a process closely tied to oxidative phosphorylation and potential sources of cellular stress. [] this compound demonstrated an uncoupling effect on oxidative phosphorylation in isolated rat liver mitochondria, suggesting a potential influence on cellular energy metabolism and warranting further investigation into its effects on oxidative stress pathways. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.